molecular formula C5H7N3S B1290727 3-Cyclopropyl-1,2,4-thiadiazol-5-amine CAS No. 762272-35-5

3-Cyclopropyl-1,2,4-thiadiazol-5-amine

Cat. No.: B1290727
CAS No.: 762272-35-5
M. Wt: 141.2 g/mol
InChI Key: PWMKMGJWPFSQIE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiadiazole ring in its structure is known to disrupt processes related to DNA replication, making it a potential inhibitor of bacterial and cancer cell replication . This compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby influencing various biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to disrupt DNA replication can lead to the inhibition of cell proliferation, particularly in bacterial and cancer cells . Additionally, its interactions with cellular membranes and biological targets can result in a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The sulfur atom in the thiadiazole ring enhances its liposolubility, allowing it to cross cellular membranes and interact with biological targets with distinct affinities . The compound can bind to DNA, disrupting replication processes and inhibiting the proliferation of bacterial and cancer cells . Additionally, it may interact with enzymes, either inhibiting or activating them, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives are generally stable at room temperature and non-hygroscopic

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activities . At higher doses, it may cause toxic or adverse effects, including potential organ toxicity or disruption of normal cellular functions . Understanding the dosage thresholds and toxic effects is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s liposolubility allows it to cross cellular membranes and accumulate in specific tissues or cellular compartments . Understanding the transport mechanisms and distribution patterns is crucial for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropyl-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group contributes to its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-cyclopropyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMKMGJWPFSQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630550
Record name 3-Cyclopropyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762272-35-5
Record name 3-Cyclopropyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1,2,4-thiadiazol-5-amine
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